![molecular formula C11H19N3 B2616582 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine CAS No. 1480087-51-1](/img/structure/B2616582.png)
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine” has a CAS Number of 1480087-51-1 and a molecular weight of 193.29 . It is stored at room temperature and is in liquid form .
Synthesis Analysis
The synthesis of pyrazole-based ligands, which includes “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Four pyrazole-based ligands were successfully synthesized and characterized .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 193.29, and it is stored at room temperature . It is in liquid form .Mecanismo De Acción
The mechanism of action of DMCPA is not fully understood. However, it is believed to act as a potential ligand for metal complexes, which may play a role in its catalytic activity. DMCPA has also been shown to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic properties.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, which suggests its potential anti-cancer properties. DMCPA has also been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. Additionally, DMCPA has been shown to have antioxidant properties, which may contribute to its potential therapeutic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMCPA has several advantages for lab experiments. It is easy to synthesize and purify, which makes it a useful compound for various applications. DMCPA has also shown to have promising results in various scientific research applications. However, there are also limitations to its use in lab experiments. DMCPA is a novel compound, and its properties are not fully understood. Additionally, its potential toxicity and side effects are not well studied.
Direcciones Futuras
There are several future directions for DMCPA research. One potential direction is to study its potential therapeutic properties for neurological disorders such as Alzheimer's disease. Another direction is to further study its potential anti-cancer properties and its mechanism of action. Additionally, DMCPA can be further optimized for its catalytic activity, which may have potential applications in various industrial processes. Overall, DMCPA is a promising compound that has the potential to contribute to various fields of scientific research.
Métodos De Síntesis
DMCPA can be synthesized using various methods, including the reaction of 1,3-dimethyl-5-aminopyrazole with cyclopentanone in the presence of a base. Another method involves the reaction of 1,3-dimethyl-5-bromopyrazole with cyclopentylmagnesium bromide, followed by the reduction of the resulting compound. These methods have been optimized to yield high purity DMCPA.
Aplicaciones Científicas De Investigación
DMCPA has shown potential applications in various fields of scientific research. It has been studied as a potential ligand for metal complexes and has shown promising results in catalytic reactions. DMCPA has also been studied for its potential anti-cancer properties and has shown to inhibit the growth of cancer cells in vitro. Additionally, DMCPA has been studied as a potential therapeutic agent for neurological disorders such as Alzheimer's disease.
Safety and Hazards
The safety information for “2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-amine” includes several hazard statements such as H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3/c1-8-6-10(14(2)13-8)7-9-4-3-5-11(9)12/h6,9,11H,3-5,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATRBJDYQXXQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propan-1-one](/img/structure/B2616499.png)
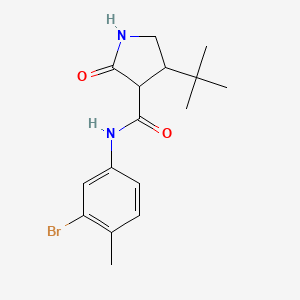
![ethyl 2-(2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616501.png)

![4-{4-[(3-Fluorophenyl)acetyl]piperazin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2616507.png)

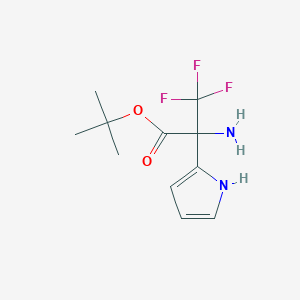
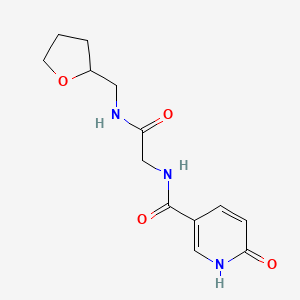
![6-Allyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2616512.png)
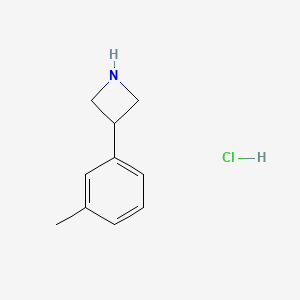
![3-propyl-6-(p-tolyl)-2-((3-(trifluoromethyl)benzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2616515.png)
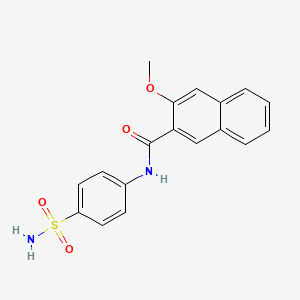
![Ethyl 5-((3-nitrobenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2616520.png)
![1-[(3-chlorophenyl)methyl]-2-oxo-N-pyridin-3-ylpyridine-3-carboxamide](/img/structure/B2616522.png)